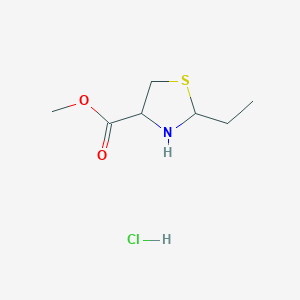

Chlorhydrate de 2-éthyl-1,3-thiazolidine-4-carboxylate de méthyle

Vue d'ensemble

Description

“Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a cyclic secondary amino acid derivative . The thiazolidine-2-carboxylic acid (Thz) moiety can exhibit ACE (angiotensin converting enzyme) inhibitor activity in vivo .

Synthesis Analysis

The synthesis of thiazolidine derivatives has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The most common approach is the preparation of aldehydes having a labile ester in the proximity such that the thiazolidine product . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Molecular Structure Analysis

The structure of “Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride” is a thiazolidine ring structure . The species underwent rapid interconversion with the change in pD, confirming that the structure observed at pD 7.4 is indeed a thiazolidine ring structure .Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction . The reaction requires acidic pH and a long reaction time, and the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Applications De Recherche Scientifique

Synthèse de molécules bioactives

Les dérivés de thiazolidine, y compris le chlorhydrate de 2-éthyl-1,3-thiazolidine-4-carboxylate de méthyle, jouent un rôle crucial dans la synthèse de molécules bioactives. Ils servent d'intermédiaires clés dans la production de composés aux propriétés thérapeutiques diverses . La présence de soufre dans le cycle thiazolidine améliore les propriétés pharmacologiques, ce qui en fait un échafaudage précieux pour le développement de nouveaux candidats médicaments.

Agents anticancéreux

Des études récentes ont mis en évidence le potentiel des dérivés de thiazolidine en tant qu'agents anticancéreux. La structure unique du this compound permet le développement de nouveaux composés pouvant agir comme des inhibiteurs enzymatiques multi-cibles, offrant une nouvelle voie pour le traitement du cancer .

Applications antimicrobiennes

Les propriétés antimicrobiennes des dérivés de thiazolidine sont bien documentées. Le this compound peut être utilisé pour créer des composés qui combattent une variété d'infections bactériennes et fongiques, répondant à la préoccupation croissante de la résistance aux antibiotiques .

Thérapies neuroprotectrices

Les composés de thiazolidine ont montré des effets neuroprotecteurs, qui peuvent être exploités dans le traitement des maladies neurodégénératives. Le this compound pourrait jouer un rôle dans la synthèse de médicaments visant à protéger les cellules nerveuses des dommages ou de la dégénérescence .

Médicaments anti-inflammatoires

L'activité anti-inflammatoire des dérivés de thiazolidine les rend adaptés au développement de nouveaux médicaments anti-inflammatoires. Le this compound peut être utilisé pour synthétiser des composés qui réduisent l'inflammation et pourraient être bénéfiques dans le traitement de maladies telles que l'arthrite .

Propriétés antioxydantes

Les dérivés de thiazolidine sont connus pour leurs propriétés antioxydantes. Le this compound pourrait être utilisé pour créer des antioxydants qui aident à neutraliser les radicaux libres, réduisant potentiellement le stress oxydatif et prévenant les maladies chroniques .

Conception de sondes pour les études biologiques

En raison de leur activité thérapeutique et pharmaceutique diverse, les dérivés de thiazolidine sont utilisés dans la conception de sondes pour les études biologiques. Le this compound peut être incorporé dans des sondes qui aident à comprendre les processus biologiques et les mécanismes de la maladie .

Mécanisme D'action

Target of Action

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Mode of Action

Thiazolidine derivatives, in general, have been known to interact with various biological targets, leading to a range of responses .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit a diversity of biological responses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction that has been explored over the years . It’s generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Safety and Hazards

Orientations Futures

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

Analyse Biochimique

Biochemical Properties

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions . This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules .

Cellular Effects

The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism . This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH . The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s ability to inhibit ACE is a key aspect of its metabolic role, as it affects the renin-angiotensin system, which regulates blood pressure and fluid balance . Additionally, the compound’s interactions with aldehydes and other reactive species can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells . Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles . Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.

Propriétés

IUPAC Name |

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCNSXRMPUVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)

![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)